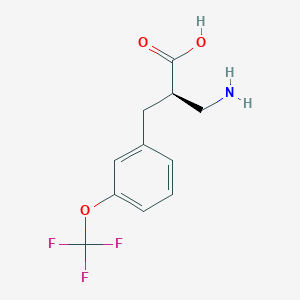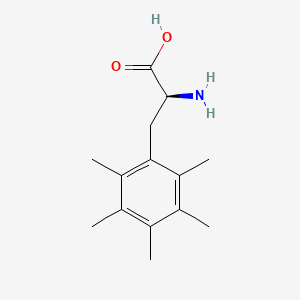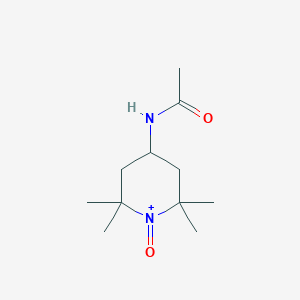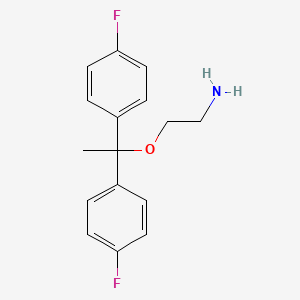![molecular formula C7H18Cl3N3 B15219786 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is a chemical compound with the molecular formula C7H18Cl3N3. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride typically involves the reaction of 2-methyl-2-azaspiro[3.3]heptane with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methyl-2-azaspiro[3.3]heptane+hydrazine hydrate+HCl→6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azaspiroheptane derivatives.
科学研究应用
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This compound may also interact with enzymes and receptors, affecting their activity and function .
相似化合物的比较
Similar Compounds
2-Azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the hydrazinyl group.
6-Hydrazinyl-2-azaspiro[3.3]heptane: Similar structure but without the methyl group.
Uniqueness
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H18Cl3N3 |
|---|---|
分子量 |
250.6 g/mol |
IUPAC 名称 |
(2-methyl-2-azaspiro[3.3]heptan-6-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c1-10-4-7(5-10)2-6(3-7)9-8;;;/h6,9H,2-5,8H2,1H3;3*1H |
InChI 键 |
FPXJYVPYORUJEW-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2(C1)CC(C2)NN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



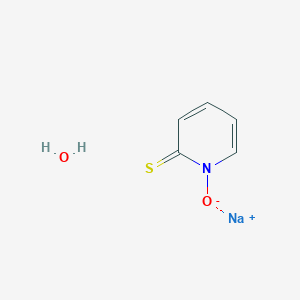

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
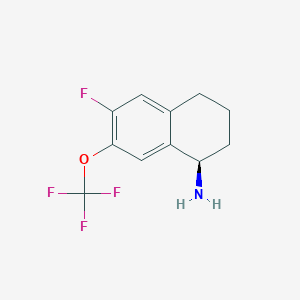
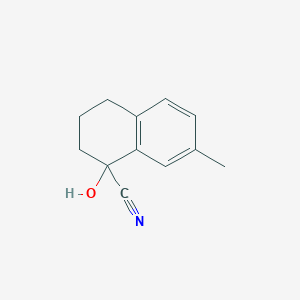
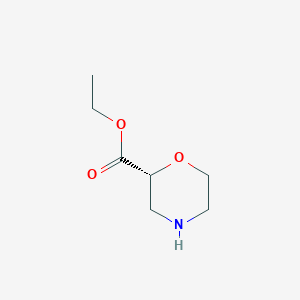
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
